molecular formula C20H12Cl2N2OS B2682308 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide CAS No. 303147-70-8

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B2682308
CAS No.: 303147-70-8
M. Wt: 399.29
InChI Key: GCSQBYDXAJUVOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide can be compared with other similar compounds, such as:

    3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its chemical reactivity and biological activity.

    3,4-dichloro-N-[3-cyano-4-(ethylsulfanyl)phenyl]benzamide: The presence of an ethylsulfanyl group can lead to differences in solubility and interaction with biological targets.

    3,4-dichloro-N-[3-cyano-4-(propylsulfanyl)phenyl]benzamide: The propylsulfanyl group can influence the compound’s pharmacokinetic properties and overall efficacy.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-17-8-6-13(11-18(17)22)20(25)24-15-7-9-19(14(10-15)12-23)26-16-4-2-1-3-5-16/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSQBYDXAJUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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